molecular formula C22H19NO4 B14192239 2-(2-Hydroxy-4-methoxybenzoyl)-N-methyl-N-phenylbenzamide CAS No. 922728-74-3

2-(2-Hydroxy-4-methoxybenzoyl)-N-methyl-N-phenylbenzamide

Cat. No.: B14192239
CAS No.: 922728-74-3
M. Wt: 361.4 g/mol
InChI Key: NPMSYUBLRPRQAG-UHFFFAOYSA-N
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Description

2-(2-Hydroxy-4-methoxybenzoyl)-N-methyl-N-phenylbenzamide is a complex organic compound with a unique structure that includes both benzoyl and benzamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxy-4-methoxybenzoyl)-N-methyl-N-phenylbenzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-hydroxy-4-methoxybenzoic acid with N-methyl-N-phenylamine under specific conditions to form the desired product. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxy-4-methoxybenzoyl)-N-methyl-N-phenylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

2-(2-Hydroxy-4-methoxybenzoyl)-N-methyl-N-phenylbenzamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxy-4-methoxybenzoyl)-N-methyl-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial use .

Properties

CAS No.

922728-74-3

Molecular Formula

C22H19NO4

Molecular Weight

361.4 g/mol

IUPAC Name

2-(2-hydroxy-4-methoxybenzoyl)-N-methyl-N-phenylbenzamide

InChI

InChI=1S/C22H19NO4/c1-23(15-8-4-3-5-9-15)22(26)18-11-7-6-10-17(18)21(25)19-13-12-16(27-2)14-20(19)24/h3-14,24H,1-2H3

InChI Key

NPMSYUBLRPRQAG-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=CC=CC=C2C(=O)C3=C(C=C(C=C3)OC)O

Origin of Product

United States

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